molecular formula C5H17N2O4PS B1664875 Amifostine hydrate CAS No. 63717-27-1

Amifostine hydrate

Cat. No.: B1664875
CAS No.: 63717-27-1
M. Wt: 232.24 g/mol
InChI Key: CWHOHHKTRJUFTR-UHFFFAOYSA-N
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Description

Amifostine hydrate is a cytoprotective agent primarily used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer. It is also used to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . This compound is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amifostine hydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1 to 20 degrees Celsius .

Industrial Production Methods: The industrial production of this compound often involves a lyophilization process. This process includes dissolving amifostine in a mixture of acetone, ethanol, and water, followed by steps such as removing pyrogen, filtering, sterilizing, filling, pre-freezing, lyophilizing, sublimation, and analysis drying . This method ensures stable performance, energy efficiency, and suitability for large-scale production.

Properties

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHOHHKTRJUFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20537-88-6 (Parent)
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213140
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63717-27-1
Record name Amifostine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifostine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFOSTINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amifostine hydrate
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Amifostine hydrate
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Amifostine hydrate
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Amifostine hydrate
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Amifostine hydrate
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Amifostine hydrate

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